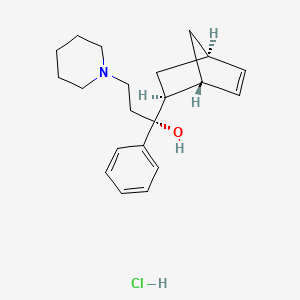

Biperiden.HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biperiden hydrochloride is a muscarinic receptor antagonist used primarily to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . It has effects in both the central and peripheral nervous systems and is used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism . Additionally, it alleviates extrapyramidal symptoms induced by phenothiazine derivatives and reserpine .

Méthodes De Préparation

The preparation of biperiden hydrochloride involves several synthetic routes. One method includes the Mannich reaction, where intermediate II and piperidine hydrochloride react with paraformaldehyde in a suitable solvent . The reaction is completed by concentrating the mixture, adding a precipitation solvent, and alkalizing with sodium hydroxide to obtain intermediate III, which is a colorless oil . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

Biperiden undergoes oxidation under controlled conditions, primarily targeting its double bond in the bicyclo[2.2.1]hept-5-ene structure.

Key Findings:

-

Reagents : Palladium chloride (PdCl₂) and copper chloride (CuCl₂) in acetonitrile-water or DMF-water solvents .

-

Conditions : Oxygen atmosphere (15–20 atm pressure) at 80–90°C .

-

Product : Forms a ketone derivative via selective oxidation of the norbornene double bond .

Table 1: Oxidation Reaction Parameters

| Reagent System | Solvent | Temperature | Pressure | Primary Product |

|---|---|---|---|---|

| PdCl₂/CuCl₂ + O₂ | Acetonitrile-H₂O | 80–90°C | 15–20 atm | Oxidized norbornene ketone |

Mannich Reaction

This reaction is central to synthesizing Biperiden’s intermediate structures.

Key Findings:

-

Reactants : Piperidine hydrochloride, paraformaldehyde, and oxidized norbornene ketone .

-

Product : Forms a tertiary amine intermediate through condensation .

Table 2: Mannich Reaction Optimization

| Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|

| Acetic acid | 90–98°C | None | 69.7% |

Grignard Reaction

Used to introduce the phenyl group during synthesis:

Key Findings:

-

Reactants : Phenylmagnesium bromide (PhMgBr) and a bicyclic ketone intermediate .

-

Conditions : 2-Methyltetrahydrofuran solvent under anhydrous, low-temperature conditions .

-

Product : Forms a secondary alcohol precursor to Biperiden .

Salt Formation

Final step to produce Biperiden hydrochloride:

Key Findings:

Table 3: Salt Formation Efficiency

| Freebase (g) | HCl Gas | Solvent | Temperature | Yield (g) | Purity (HPLC) |

|---|---|---|---|---|---|

| 65 | Excess | Acetone | 0–5°C | 67.6 | 99.8% |

Hydrolysis and Stability

Biperiden HCl shows instability under strongly acidic or basic conditions:

-

Acidic Hydrolysis : Degrades into bicyclic alcohol and phenylpiperidine fragments .

-

Basic Hydrolysis : Decomposes via cleavage of the piperidine-propanol linkage .

Stereochemical Considerations

-

Isomerization : The norbornene-derived intermediate undergoes acid-catalyzed isomerization to correct stereochemistry .

-

Resolution : Chiral separation is unnecessary due to stereoselective synthesis protocols .

Side Reactions and Byproducts

Applications De Recherche Scientifique

Biperiden hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic receptor antagonists. In biology, it is used to investigate the mechanisms of parkinsonism and extrapyramidal disorders . In medicine, it is used as an adjunct therapy for all forms of parkinsonism and to control extrapyramidal side effects of neuroleptic drugs . Additionally, it has applications in the treatment of poisoning caused by nicotine and organophosphorus pesticides .

Mécanisme D'action

The mechanism of action of biperiden hydrochloride involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This action helps restore the balance of neurotransmitters in the brain, alleviating symptoms of parkinsonism and extrapyramidal disorders . Biperiden hydrochloride also possesses nicotinolytic activity, contributing to its effectiveness in treating poisoning caused by nicotine .

Comparaison Avec Des Composés Similaires

Biperiden hydrochloride is often compared with other anticholinergic agents such as benztropine and trihexyphenidyl . While all three compounds are used to treat parkinsonism and extrapyramidal disorders, biperiden hydrochloride is unique in its specific effects on both central and peripheral nervous systems . Benztropine and trihexyphenidyl also have similar applications but may differ in their side effect profiles and specific indications .

Activité Biologique

Biperiden hydrochloride is a muscarinic receptor antagonist primarily used in the treatment of Parkinson's disease and to alleviate extrapyramidal symptoms associated with antipsychotic drugs. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Biperiden selectively antagonizes muscarinic receptors, particularly the M1 subtype. The binding affinity (Ki values) for various muscarinic receptor subtypes is as follows:

- M1: 0.48 nM

- M2: 6.3 nM

- M3: 3.9 nM

- M4: 2.4 nM

- M5: 6.3 nM

These values indicate a significant selectivity for M1 receptors, which are implicated in cognitive functions and motor control .

Inhibition of Acetylcholinesterase

Biperiden has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. A study demonstrated that biperiden acts as a weak inhibitor of AChE, with an inhibition constant (Ki) of 1.11 mmol/L. This contrasts sharply with more potent AChE inhibitors like donepezil, which is approximately 300,000 times more effective . The implications of this inhibition suggest potential applications in neurodegenerative diseases, although biperiden's low efficacy limits its use in such contexts.

Parkinson's Disease Management

Biperiden is primarily used to manage symptoms of Parkinson's disease by balancing cholinergic and dopaminergic activity in the brain. Its ability to alleviate tremors and rigidity makes it a valuable adjunct therapy .

Antiepileptogenic Effects

Recent studies have investigated biperiden's potential as an antiepileptogenic agent following traumatic brain injury (TBI). A randomized clinical trial evaluated its effectiveness in preventing post-traumatic epilepsy (PTE). Although the study was halted due to the COVID-19 pandemic, initial results indicated that biperiden was well tolerated among participants and showed some promise in reducing seizure frequency .

Study on Cognitive Effects

A study assessing the cognitive effects of biperiden in healthy volunteers found that it disrupted early perceptual processing, as evidenced by changes in event-related potentials (ERPs). The drug affected both N1 and P3 components, indicating alterations in attention and memory processing .

Anticonvulsant Properties

Research comparing biperiden to atropine as an anticonvulsant treatment for nerve agent-induced seizures revealed that biperiden effectively terminated seizures across various agents with varying efficacy (ED50 values ranging from 0.09 to 0.57 mg/kg) . This positions biperiden as a critical agent in scenarios involving acute cholinergic crises.

Summary of Research Findings

Propriétés

Formule moléculaire |

C21H30ClNO |

|---|---|

Poids moléculaire |

347.9 g/mol |

Nom IUPAC |

(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1 |

Clé InChI |

RDNLAULGBSQZMP-LIJKWCKLSA-N |

SMILES isomérique |

C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |

SMILES canonique |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.